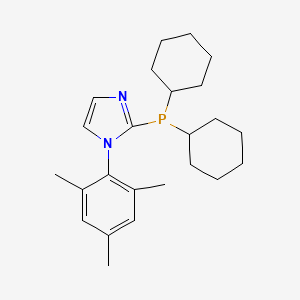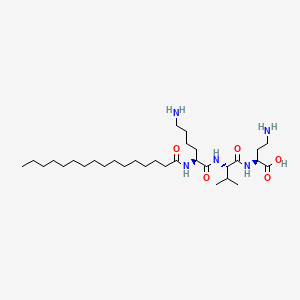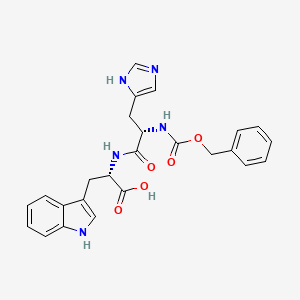![molecular formula C13H12N2OS B3284988 N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide CAS No. 794582-15-3](/img/structure/B3284988.png)
N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide
Overview
Description
“N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide” is a chemical compound with the molecular formula C13H12N2OS .
Molecular Structure Analysis
The molecular structure of “N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide” consists of a pyridine ring attached to a carboxamide group, and a phenyl ring substituted with a methylthio group .Physical And Chemical Properties Analysis
“N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide” has a molecular weight of 244.31200 and a boiling point of 318 °C . The exact mass is 244.06700 .Scientific Research Applications
Antiallergic Activity
N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide and its derivatives have been researched for their antiallergic properties. In particular, a study by Honma et al. (1983) found that certain N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated significant antiallergic activity in rat models. One compound in this series was found to be significantly more potent than disodium cromoglycate, a known antiallergic agent (Honma et al., 1983).
DNA-Binding Properties
The interaction of N-substituted pyridinecarboxamide compounds with DNA has been studied. Zheng Jufang (2009) researched the DNA-binding properties of five N-substituted pyridinecarboxamides, including N-phenyl-2-pyridinecarboxamide. This study used various spectroscopic techniques and found that these compounds could bind to DNA, with some capable of cleaving plasmid DNA (Zheng Jufang, 2009).
Applications in Polymer Science
N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide and related compounds have been used in the synthesis of aromatic polyamides. Ravikumar and Saravanan (2012) synthesized new aromatic polyamides using a dicarboxylic acid monomer containing pyridine and azomethine units, demonstrating the compound's application in creating thermally stable, curable, and soluble polymers (Ravikumar & Saravanan, 2012).
Pharmaceutical Research
Research has also been conducted on the pharmaceutical applications of N-substituted pyridinecarboxamides. Palmer et al. (1993) studied N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate, a related compound, examining its structure and potential as an anticonvulsant drug. They found that its structure exhibits solid-state rotational disorder, which could have implications for its pharmaceutical properties (Palmer et al., 1993).
Catalytic and Coordination Chemistry
N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide derivatives have been studied for their catalytic properties and coordination chemistry. Lee, Bu, and Bazan (2001) synthesized pyridinecarboxamidato-Nickel(II) complexes and explored their reactivity, highlighting the role of these complexes in catalysis, particularly in ethylene polymerization (Lee, Bu, & Bazan, 2001).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNWRYKLGQCBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330138 | |
| Record name | N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |
CAS RN |
794582-15-3 | |
| Record name | N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3284911.png)



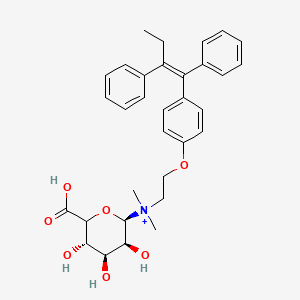
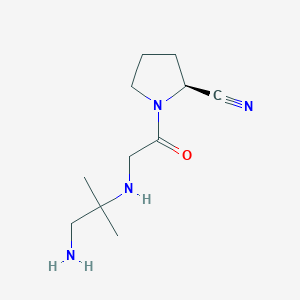
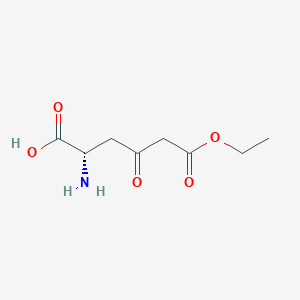
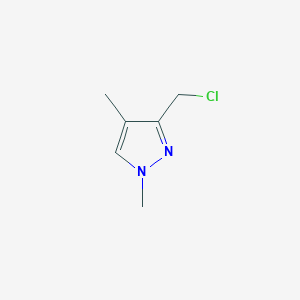
![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)
